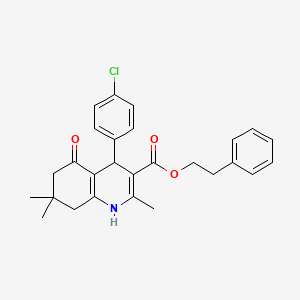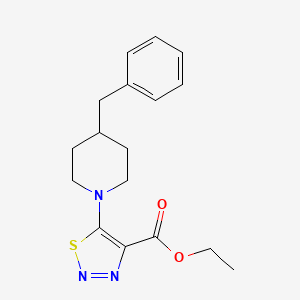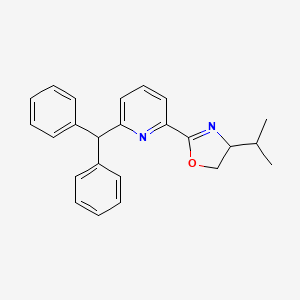![molecular formula C16H16N2O5 B12499050 1-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499050.png)
1-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ÁCIDO 1-({[(2-METOXIFENIL)METIL]CARBAMOIL}METIL)-6-OXOPIRIDINA-3-CARBOXÍLICO es un compuesto orgánico complejo con una estructura única que combina un anillo de piridina con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ÁCIDO 1-({[(2-METOXIFENIL)METIL]CARBAMOIL}METIL)-6-OXOPIRIDINA-3-CARBOXÍLICO normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un enfoque común implica la reacción de 2-metoxibencilamina con un derivado de piridina adecuado en condiciones controladas para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el volumen de producción deseado, la rentabilidad y las consideraciones ambientales. Los métodos de producción industrial se optimizan para maximizar la eficiencia y minimizar los residuos, incorporando a menudo técnicas avanzadas como el seguimiento automatizado de reacciones y sistemas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ÁCIDO 1-({[(2-METOXIFENIL)METIL]CARBAMOIL}METIL)-6-OXOPIRIDINA-3-CARBOXÍLICO sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas, dependiendo de los reactivos y las condiciones utilizadas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos o electrófilos, dependiendo de la vía de reacción específica.
Principales productos
Los principales productos formados a partir de estas reacciones varían según las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ÁCIDO 1-({[(2-METOXIFENIL)METIL]CARBAMOIL}METIL)-6-OXOPIRIDINA-3-CARBOXÍLICO tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ÁCIDO 1-({[(2-METOXIFENIL)METIL]CARBAMOIL}METIL)-6-OXOPIRIDINA-3-CARBOXÍLICO implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxifenil isocianato: Comparte el grupo 2-metoxifenilo pero difiere en su estructura general y reactividad.
Derivados del ácido piridina-3-carboxílico: Similares en tener un anillo de piridina con un grupo ácido carboxílico, pero difieren en otros grupos funcionales unidos.
Singularidad
El ÁCIDO 1-({[(2-METOXIFENIL)METIL]CARBAMOIL}METIL)-6-OXOPIRIDINA-3-CARBOXÍLICO es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H16N2O5 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
1-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5/c1-23-13-5-3-2-4-11(13)8-17-14(19)10-18-9-12(16(21)22)6-7-15(18)20/h2-7,9H,8,10H2,1H3,(H,17,19)(H,21,22) |
Clave InChI |
AEVOHQUHVCNNKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
![N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12499013.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B12499024.png)
![N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499029.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid](/img/structure/B12499034.png)
![(4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile](/img/structure/B12499049.png)
